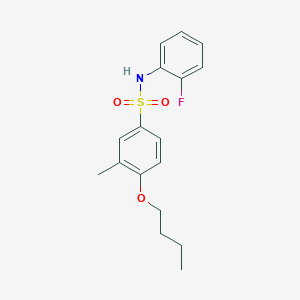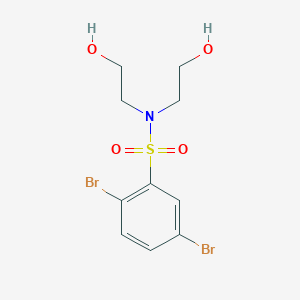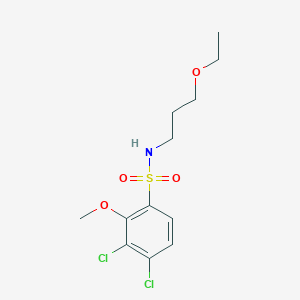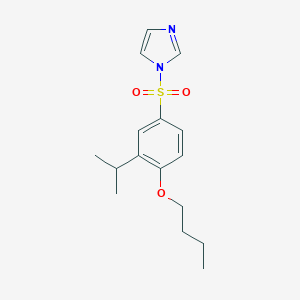
4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide, also known as BF3MS, is a sulfonamide compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound has been studied for its mechanism of action, biochemical and physiological effects, and possible applications in various fields.
Wirkmechanismus
4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide exerts its therapeutic effects by inhibiting the activity of specific enzymes and proteins. In cancer research, 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide inhibits the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. In inflammation research, 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide inhibits the activity of IKKβ, which is a key regulator of the NF-κB pathway. In infectious disease research, 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide inhibits the activity of dihydropteroate synthase, which is essential for the synthesis of folate in bacteria and fungi.
Biochemical and Physiological Effects:
4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects in different cell types and organisms. In cancer cells, 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide induces apoptosis, inhibits angiogenesis, and reduces the expression of specific proteins involved in cancer progression. In immune cells, 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide reduces the production of inflammatory cytokines and inhibits the activation of NF-κB. In bacteria and fungi, 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide inhibits the synthesis of folate and disrupts the cell membrane.
Vorteile Und Einschränkungen Für Laborexperimente
4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide has several advantages for lab experiments, including its high solubility in water and organic solvents, its stability under various conditions, and its low toxicity in vitro. However, 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide also has some limitations, including its limited availability and high cost, its potential for off-target effects, and its variable potency in different cell types and organisms.
Zukünftige Richtungen
There are several future directions for the study of 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide, including:
1. Further investigation of its mechanism of action and target proteins in different cell types and organisms.
2. Development of more efficient and cost-effective synthesis methods for 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide.
3. Exploration of its potential as a therapeutic agent in other fields, such as neurodegenerative diseases and cardiovascular diseases.
4. Optimization of its pharmacokinetic properties and formulation for clinical use.
5. Evaluation of its safety and efficacy in preclinical and clinical trials.
In conclusion, 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide is a sulfonamide compound that has shown promise as a therapeutic agent in various fields of scientific research. Its mechanism of action, biochemical and physiological effects, and potential applications have been extensively studied, but further research is needed to fully understand its therapeutic potential.
Synthesemethoden
The synthesis of 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide involves the reaction of 2-fluoroaniline with butylamine and 3-methylbenzenesulfonyl chloride in anhydrous conditions. The resulting product is a white crystalline solid with a melting point of 110-112°C and a molecular weight of 385.46 g/mol.
Wissenschaftliche Forschungsanwendungen
4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide has been studied for its potential as a therapeutic agent in various fields, including cancer, inflammation, and infectious diseases. In cancer research, 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide has been found to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB. In infectious disease research, 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide has been shown to inhibit the growth of bacteria and fungi.
Eigenschaften
Produktname |
4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide |
|---|---|
Molekularformel |
C17H20FNO3S |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H20FNO3S/c1-3-4-11-22-17-10-9-14(12-13(17)2)23(20,21)19-16-8-6-5-7-15(16)18/h5-10,12,19H,3-4,11H2,1-2H3 |
InChI-Schlüssel |
MMXAHOPEQQZQCO-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2F)C |
Kanonische SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B273124.png)












![1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B273179.png)